molecular formula C17H15N3O5S B2694958 Methyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4,5-dimethoxybenzoate CAS No. 941943-97-1

Methyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4,5-dimethoxybenzoate

Cat. No. B2694958
M. Wt: 373.38
InChI Key: QRKKPPBZGLRQSF-UHFFFAOYSA-N
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Description

"Methyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4,5-dimeth


Scientific Research Applications

Antiproliferative and Antimicrobial Properties

Compounds derived from thiadiazole cores, similar to Methyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4,5-dimethoxybenzoate, have been investigated for their biological activities. For instance, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibited significant DNA protective ability against oxidative damage and showed strong antimicrobial activity against specific strains such as S. epidermidis. Notably, certain compounds demonstrated cytotoxicity on cancer cell lines such as PC-3 and MDA-MB-231, indicating their potential in cancer therapy (Gür et al., 2020).

Synthesis and Evaluation in Drug Discovery

The facile synthesis of Schiff bases containing a thiadiazole scaffold and benzamide groups highlights their relevance in drug discovery. These compounds were synthesized under microwave irradiation, demonstrating promising anticancer activity against various human cancer cell lines. The study indicates the potential of such compounds, including those with similar structures to Methyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4,5-dimethoxybenzoate, in medicinal chemistry for developing new therapeutic agents (Tiwari et al., 2017).

Structural Analysis and Chemical Reactivity

Research on thiadiazole derivatives and their chemical reactivity is crucial for understanding their potential applications. Studies on the oxidation of thiadiazole derivatives and their conversion into various compounds provide insights into their structural and chemical properties. Such knowledge is fundamental for exploring the applications of Methyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4,5-dimethoxybenzoate in scientific research and development (Pesin et al., 1969).

properties

IUPAC Name

methyl 2-(1,2,3-benzothiadiazole-5-carbonylamino)-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-23-13-7-10(17(22)25-3)11(8-14(13)24-2)18-16(21)9-4-5-15-12(6-9)19-20-26-15/h4-8H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKKPPBZGLRQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=C(C=C2)SN=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4,5-dimethoxybenzoate

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